(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid basic properties
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid basic properties
An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Executive Summary
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a non-proteinogenic, chiral β-amino acid of significant interest in modern medicinal chemistry and pharmaceutical development. Its unique structural architecture, comprising a stereodefined β-amino acid backbone and a phenyl ring functionalized with a trifluoromethyl group, makes it a highly valuable chiral building block. The trifluoromethyl moiety is strategically employed to enhance critical pharmacokinetic properties such as metabolic stability and lipophilicity in derivative drug candidates.[1][2] This guide provides a comprehensive technical overview of its fundamental physicochemical properties, the pharmacological rationale for its use, conceptual synthetic strategies, and key experimental protocols relevant to its application in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][3]
Introduction & Strategic Significance in Medicinal Chemistry
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, also known as (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, is distinguished by three core structural features that underpin its utility in drug design:
-
β-Amino Acid Scaffold: Unlike their proteinogenic α-amino acid counterparts, β-amino acids can be incorporated into peptide-based drug candidates to introduce conformational rigidity and confer enhanced resistance to proteolytic degradation, thereby improving in vivo stability.[2]
-
4-Trifluoromethylphenyl Group: The electron-withdrawing trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion on the phenyl ring significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the moiety resistant to oxidative metabolism and enhancing the metabolic stability of the final active pharmaceutical ingredient (API).[1][2]
-
Defined (R)-Stereochemistry: Biological targets, such as enzymes and receptors, are inherently chiral. The presentation of the amino group in the fixed (R)-configuration is essential for achieving precise, stereospecific interactions with the target binding site, which is a prerequisite for potency and selectivity.[2]
Collectively, these features position the compound as a key intermediate for synthesizing novel therapeutics for neurological disorders, metabolic diseases, and other conditions where specific receptor modulation is required.[1]
Physicochemical Properties
The fundamental properties of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid are critical for its handling, reaction setup, and quality control.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3][4] |
| CAS Number | 774178-39-1 | [1][3][5] |
| Molecular Formula | C10H10F3NO2 | [1][4][5] |
| Molecular Weight | 233.19 g/mol | [1][4][6] |
| Synonyms | (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, H-D-β-Phe(4-CF3)-OH | [1][4] |
Table 2: Physical and Chemical Data
| Property | Value | Significance & Notes | Source(s) |
| Appearance | White to off-white powder/solid | Essential for initial quality assessment. | [1] |
| Density | 1.4 ± 0.1 g/cm³ | Useful for process calculations and formulation. | [5] |
| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg | Indicates high thermal stability. | [5] |
| Solubility | Soluble in DMSO, slightly soluble in water | Guides solvent selection for synthesis and assays. Data is for the 3-CF3 isomer but is expected to be similar. | [7] |
| Optical Rotation | [α]D²⁰ = -10 ± 2° (c=1 in 0.5N NaOH) | A critical, experimentally determined parameter for confirming the (R)-enantiomeric identity and purity. | [1] |
Pharmacological Context: A GABA-B Receptor Pharmacophore
The primary rationale for using this compound as a building block in neurology is its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[8] Specifically, it serves as a pharmacophore for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[9][10]
Mechanism of GABA-B Receptor Activation: Activation of the GABA-B receptor by an agonist initiates a downstream signaling cascade. The receptor's associated Gi/o protein inhibits adenylyl cyclase, reducing intracellular cAMP levels, and more critically, modulates ion channel activity.[8] The Gβγ subunits directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a general dampening of neuronal excitability.[9]
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid provides a rigid scaffold that correctly orients the key pharmacophoric elements—the amine and carboxylic acid—in a three-dimensional space that mimics the binding pose of endogenous GABA and other known agonists like baclofen. The (R)-enantiomer is often significantly more potent than the (S)-enantiomer, highlighting the stereospecific nature of the receptor's binding pocket.
Synthesis & Stereochemical Control
The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge. The primary goal is to control the formation of the single stereocenter at the C3 position. While numerous strategies exist, a common and conceptually sound approach involves the asymmetric hydrogenation of a pro-chiral precursor using a chiral catalyst.[2][11]
A conceptual workflow is outlined below:
Causality of Experimental Choice: The selection of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) is the cornerstone of this strategy. The catalyst creates a chiral environment around the double bond of the pro-chiral intermediate. The substrate docks onto the metal center in a sterically preferred orientation, causing the hydrogen to be delivered to one face of the double bond preferentially, thus generating an excess of the desired (R)-enantiomer.
Key Experimental Protocols
Protocol 1: Quality Control via Polarimetry
This protocol serves as a self-validating system to confirm the stereochemical identity and assess the enantiomeric purity of a synthesized batch, based on its specific optical rotation.
-
Objective: To measure the optical rotation of the title compound and compare it to the literature value.
-
Materials:
-
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid sample
-
0.5 N Sodium Hydroxide (NaOH) solution
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
-
Procedure:
-
Solution Preparation: Accurately weigh approximately 100 mg of the compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in the 0.5 N NaOH solution and dilute to the mark. This yields a concentration (c) of approximately 1 g/100 mL.
-
Ensure the solution is homogeneous and free of particulates.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (0.5 N NaOH).
-
Measurement: Fill the 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α) at 20°C.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length in dm and c is the concentration in g/100 mL.
-
-
Expected Result: The calculated specific rotation should fall within the range of -10 ± 2°.[1] A significant deviation may indicate chemical or enantiomeric impurity.
Protocol 2: Conceptual Radioligand Binding Assay
This protocol describes a representative method to evaluate the binding affinity of a final drug candidate (derived from the title compound) for the human GABA-B receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound at the GABA-B receptor.
-
Materials:
-
Cell membranes expressing recombinant human GABA-B receptors.
-
[³H]-CGP54626 (a high-affinity GABA-B antagonist radioligand).
-
Test compound (synthesized using the title building block).
-
Baclofen (as a positive control/non-labeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
96-well plates, scintillation vials, scintillation fluid.
-
Filtration apparatus, glass fiber filters.
-
Liquid scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of [³H]-CGP54626 (typically at its Kd value), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled baclofen, e.g., 10 µM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Applications in the Drug Discovery Pipeline
The strategic value of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid lies in its role as a starting material, enabling the efficient synthesis of more complex and potent drug candidates.
Its applications span several research areas:
-
Pharmaceutical Development: It is a key intermediate for drugs targeting neurological disorders where GABAergic modulation is beneficial, such as anxiety, spasticity, and certain types of pain.[1][3]
-
Neurotransmitter Research: Derivatives are used as tool compounds to probe the structure and function of the GABA-B receptor and to study neurotransmitter systems.[3]
-
Peptidomimetic Scaffolds: Its β-amino acid nature makes it suitable for incorporation into peptide-based drugs to enhance their therapeutic profile.[2]
Conclusion
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is more than a simple chemical intermediate; it is a strategically designed building block that imparts multiple desirable properties to a final drug molecule. Its defined stereochemistry ensures target specificity, while the trifluoromethylphenyl moiety confers enhanced metabolic stability and favorable pharmacokinetics. A thorough understanding of its basic properties, from its optical rotation to its conceptual role as a GABA-B receptor pharmacophore, is essential for medicinal chemists and researchers aiming to accelerate the development of next-generation therapeutics.
References
-
PubChem. (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. National Center for Biotechnology Information. [Link]
-
Chem-Impex. (R-3-Amino-3-(4-trifluoromethylphenyl)propionic acid. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. [Link]
-
PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
OiPub. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. [Link]
-
ElectronicsAndBooks. Enantioselective synthesis of b-amino acids. Part 11: Diastereoselective alkylation of chiral derivatives of b-aminopropionic ac. [Link]
-
PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
TradeIndia. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai. [Link]
-
PMC - NIH. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. [Link]
-
iChemical. 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. [Link]
-
Wikipedia. GABAB receptor. [Link]
-
NCBI Bookshelf - NIH. GABA Receptor. [Link]
-
Gene - NCBI. GABA-B-R3 metabotropic GABA-B receptor subtype 3 [Drosophila melanogaster (fruit fly)]. [Link]
-
Society for Developmental Biology. GABA-B-R1, GABA-B-R2 and GABA-B-3. [Link]
-
Wikipedia. GABA receptor. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
ChemUniverse. Request A Quote. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | C10H10F3NO2 | CID 1482754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid | C10H10F3NO2 | CID 2766029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABAB receptor - Wikipedia [en.wikipedia.org]
- 10. GABA receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
